2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring substituted with methoxyphenyl and trifluoromethoxyphenyl groups
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3S/c1-32-19-9-5-17(6-10-19)21-15-28-23(34-16-22(31)29-13-3-2-4-14-29)30(21)18-7-11-20(12-8-18)33-24(25,26)27/h5-12,15H,2-4,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENJYLUCVSOHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl and trifluoromethoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the thiolation of the imidazole ring and subsequent coupling with piperidin-1-yl ethanone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thioethers.
Scientific Research Applications
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 2-((5-(4-methoxyphenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone lies in its trifluoromethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes:
- Imidazole ring : Known for its role in various biological processes.
- Piperidine moiety : Often associated with pharmacological activity.
- Methoxy and trifluoromethoxy groups : These substituents can enhance lipophilicity and modulate biological interactions.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperidine component may influence receptor binding, affecting neurotransmitter systems or other signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer properties of imidazole derivatives. For instance, compounds similar to the one have shown activity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 4.5 | Inhibition of proliferation |
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Similar imidazole-based compounds have been evaluated for their effectiveness against viral infections, including:
-
Ebola Virus : Certain derivatives showed significant inhibition of viral entry into host cells.
- Case Study : A related compound demonstrated an EC50 value of 0.93 µM against Ebola, indicating promising antiviral potential.
Antimicrobial Properties
Imidazole derivatives are also known for their antimicrobial activities. The presence of the thioether linkage in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains.
Case Studies and Research Findings
- Anticancer Studies : A study evaluating a series of imidazole derivatives found that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Antiviral Screening : In vitro testing revealed that certain analogs could inhibit viral replication by interfering with the viral entry mechanism, particularly in enveloped viruses.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations lower than those required for cytotoxicity in mammalian cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
